molecular formula C11H12O3 B14679785 2-Acetyl-4-methylphenyl acetate CAS No. 34087-19-9

2-Acetyl-4-methylphenyl acetate

Cat. No.: B14679785
CAS No.: 34087-19-9
M. Wt: 192.21 g/mol
InChI Key: KTGOJCBKYLXJIO-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylphenyl acetate is an organic compound with the molecular formula C11H12O3. It is an ester derived from the reaction of 2-acetyl-4-methylphenol with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-methylphenyl acetate typically involves the esterification of 2-acetyl-4-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methylphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products Formed

    Oxidation: Formation of 2-acetyl-4-methylbenzoic acid.

    Reduction: Formation of 2-acetyl-4-methylphenol.

    Substitution: Formation of various substituted derivatives, such as 2-acetyl-4-methyl-5-nitrophenyl acetate.

Scientific Research Applications

2-Acetyl-4-methylphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-acetyl-4-methylphenyl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with aromatic receptors and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-4-methylphenol: The precursor to 2-acetyl-4-methylphenyl acetate, differing by the presence of a hydroxyl group instead of an ester group.

    4-Acetyl-2-methoxyphenyl acetate: A similar ester with a methoxy group at the ortho position relative to the acetyl group.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

34087-19-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2-acetyl-4-methylphenyl) acetate

InChI

InChI=1S/C11H12O3/c1-7-4-5-11(14-9(3)13)10(6-7)8(2)12/h4-6H,1-3H3

InChI Key

KTGOJCBKYLXJIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)C(=O)C

Origin of Product

United States

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